
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate
説明
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate, also known as 6-Quinolinylsulfonic acid or Quinoline Yellow, is a chemical compound that belongs to the family of quinoline derivatives. It is commonly used as a pH indicator in laboratory experiments due to its yellow color in acidic solutions and its transition to red in alkaline solutions.
科学的研究の応用
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate has several scientific research applications. It is commonly used as a pH indicator in laboratory experiments to determine the acidity or alkalinity of a solution. It is also used in the analysis of metal ions, such as copper and nickel, in water samples. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.
作用機序
The mechanism of action of 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate is based on its ability to undergo a reversible protonation and deprotonation reaction. In acidic solutions, the compound exists in its protonated form, which is yellow in color. As the pH of the solution increases, the compound undergoes deprotonation, resulting in a red color.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate. However, it is important to note that this compound should not be ingested or inhaled, as it may be harmful.
実験室実験の利点と制限
One of the main advantages of using 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate in lab experiments is its ability to accurately determine the pH of a solution. Additionally, it is relatively inexpensive and readily available. However, one limitation of using this compound is its sensitivity to light, which may cause it to degrade over time.
将来の方向性
There are several future directions for the use of 2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate in scientific research. One potential application is in the development of new fluorescent probes for the detection of DNA and RNA. Additionally, it may be used in the analysis of other metal ions in water samples. Further research may also focus on the development of new synthesis methods that are more efficient and environmentally friendly.
特性
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S.H2O/c11-9-4-1-6-5-7(15(12,13)14)2-3-8(6)10-9;/h2-3,5H,1,4H2,(H,10,11)(H,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIRKOPYWNTAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate | |
CAS RN |
1437794-84-7 | |
| Record name | 6-Quinolinesulfonic acid, 1,2,3,4-tetrahydro-2-oxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





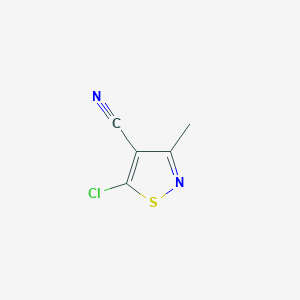



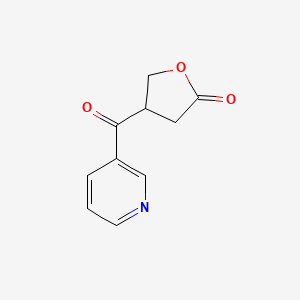

![3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B1430214.png)

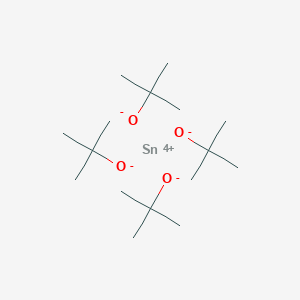
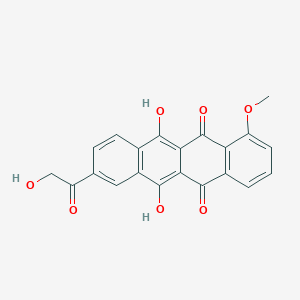
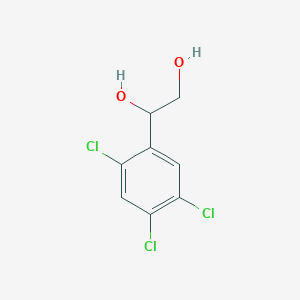
![2,7-Dihydrobenzo[lmn][3,8]phenanthroline](/img/structure/B1430222.png)